3-Bromomethcathinone (3-BMC), also known as 3-bromomethcathinone, is a synthetic cathinone derivative classified as a novel psychoactive substance (NPS). [] It first appeared on the illicit drug market in Israel and Germany around 2009, often sold as "bath salts" or "plant feeders". [] In a research context, 3-BMC serves as a valuable tool for studying drug metabolism and potential drug-drug interactions. []
While the provided literature doesn't offer a detailed molecular structure analysis of 3-Bromomethcathinone, it confirms its elemental composition through high-resolution mass spectrometry (HR-MS). [] This technique allows for the determination of the exact mass of molecules and their fragments, providing crucial information for structural elucidation.
The primary metabolic pathways of 3-Bromomethcathinone involve Phase I and Phase II reactions. [] Phase I metabolism primarily involves: * N-demethylation: Removal of a methyl group from the nitrogen atom. * Reduction: Conversion of the ketone group (C=O) to a hydroxyl group (C-OH), forming the corresponding alcohol. * Hydroxylation: Addition of a hydroxyl group (OH) to the aromatic ring.
These Phase I reactions can occur individually or in combination. [] Subsequently, Phase II reactions involve the conjugation of the resulting metabolites with endogenous molecules like glucuronic acid, resulting in more water-soluble compounds for easier excretion. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2